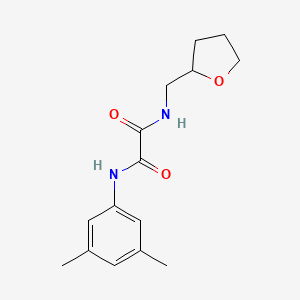
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOX is a member of the oxamide family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide involves its ability to bind to the active site of HNE and inhibit its activity. This inhibition prevents the release of inflammatory mediators and reduces tissue damage. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. The exact mechanism by which this compound inhibits the replication of the hepatitis C virus is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and tissue damage by inhibiting the activity of HNE. This compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, indicating its potential as an antiviral agent.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide in lab experiments is its ability to inhibit the activity of HNE, which is involved in inflammation and tissue damage. This makes it a valuable tool for studying the mechanisms of inflammation and tissue damage. Another advantage of using this compound is its potential as an anticancer and antiviral agent, which makes it a valuable tool for studying cancer and viral infections.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Another limitation of using this compound is its potential to interact with other compounds in the experiment, which can lead to false results.
Future Directions
There are several future directions for the research on N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide. One direction is to further investigate its potential as an anticancer and antiviral agent. This could involve testing its efficacy in animal models and developing it into a drug candidate. Another direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and chronic obstructive pulmonary disease (COPD). Additionally, further studies could be conducted to investigate its mechanism of action and potential interactions with other compounds.
Synthesis Methods
The synthesis of N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide involves the reaction of 3,5-dimethylphenyl isocyanate with oxolane-2-carboxylic acid. This reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of the enzyme human neutrophil elastase (HNE), which is involved in inflammation and tissue damage. This compound has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral drugs.
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-11(2)8-12(7-10)17-15(19)14(18)16-9-13-4-3-5-20-13/h6-8,13H,3-5,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQUKNBUHYAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)
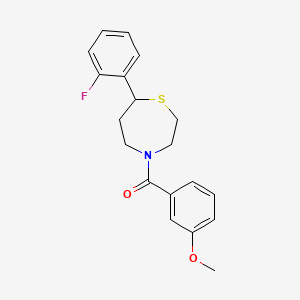
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2898505.png)
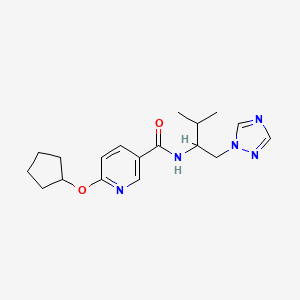
![(5-Fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2898508.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2898510.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2898511.png)
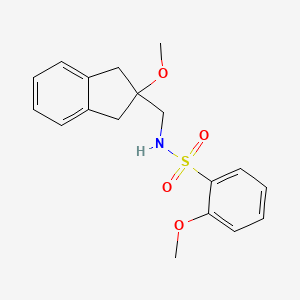
![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898514.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
![3-Methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)
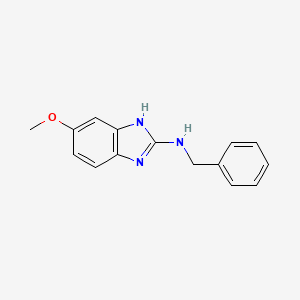
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)
